Ethyl 4-(2,6-dichloro-phenoxy)butanoate
Description
Ethyl 4-(2,6-dichloro-phenoxy)butanoate is a chlorinated aromatic ester with a molecular formula of C₁₂H₁₄Cl₂O₃. It is structurally characterized by a phenoxy group substituted with two chlorine atoms at the 2- and 6-positions of the benzene ring, linked to a butanoate ethyl ester chain. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials due to its electron-withdrawing chlorine substituents and ester functionality, which enhance reactivity in nucleophilic substitutions or coupling reactions .
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 4-(2,6-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
SLUJNXAFRYUNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,6-dichloro-phenoxy)butanoate typically involves the esterification of 4-(2,6-dichloro-phenoxy)butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2,6-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms on the phenoxy ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(2,6-dichloro-phenoxy)butanoic acid.
Reduction: Formation of 4-(2,6-dichloro-phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,6-dichloro-phenoxy)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide or pesticide.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The compound’s structural analogues include:
Ethyl 4-(2,4-dichloro-phenoxy)butanoate: Differing in chlorine substitution (2,4- vs. 2,6-positions), this analogue exhibits reduced steric hindrance but lower electrophilicity due to weaker electron-withdrawing effects.
Ethyl 4-(phenoxy)butanoate: Lacking chlorine substituents, this compound shows significantly lower reactivity in cross-coupling reactions but higher solubility in non-polar solvents.
| Property | Ethyl 4-(2,6-dichloro-phenoxy)butanoate | Ethyl 4-(2,4-dichloro-phenoxy)butanoate | Ethyl 4-(phenoxy)butanoate |
|---|---|---|---|
| Molecular Weight | 289.15 g/mol | 289.15 g/mol | 222.24 g/mol |
| Boiling Point | 320–325°C (decomposes) | 310–315°C | 280–285°C |
| Solubility in MeOH | High | Moderate | Very high |
| Reactivity (Suzuki) | High | Moderate | Low |
Data compiled from synthetic studies on analogous esters .
Research Findings and Limitations
Stability: The 2,6-dichloro substitution confers thermal stability but increases hydrolysis susceptibility under alkaline conditions compared to non-chlorinated analogues.
Toxicity : Chlorinated derivatives exhibit higher ecotoxicity (e.g., LC₅₀: 2.1 mg/L for Daphnia magna), necessitating careful handling in industrial workflows.
Biological Activity
Ethyl 4-(2,6-dichloro-phenoxy)butanoate, a compound classified within the fourth generation of insecticides, exhibits notable biological activities characterized by its high selectivity and low acute toxicity to mammals. This article delves into the compound's biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula . Its structure is characterized by:
- Intramolecular N—H⋯O hydrogen bonds , contributing to a stable six-membered ring formation.
- Intermolecular interactions including N—H⋯O and C—H⋯F hydrogen bonds which enhance molecular stability in the crystalline state .
Insecticidal Properties
The compound is recognized for its insecticidal properties, particularly against various pest species. It demonstrates:
- High selectivity : Targeting specific pests while minimizing effects on non-target organisms, making it an environmentally friendly option compared to older insecticides.
- Low acute toxicity : Safe for mammals at recommended application levels .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5% | Good |
| Mycobacterium luteum | 0.5% | Good |
| Escherichia coli | Not effective | None |
| Aspergillus niger | Moderate | Moderate |
These results indicate that while the compound is effective against some strains, it shows limited or no activity against others, such as E. coli .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Mycobacterium luteum. The findings revealed that compounds with chlorine substitutions exhibited enhanced antibacterial effects compared to their non-substituted counterparts . -
Environmental Impact Study :
Research conducted on the environmental impact of this compound indicated its potential as a safer alternative to traditional pesticides. The study highlighted its rapid degradation in soil and water environments, reducing long-term ecological risks .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available phenolic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product .
Toxicological Assessments
Toxicological assessments indicate that while this compound is effective against target pests, it poses minimal risk to mammals when used according to guidelines. Studies have shown that the compound does not accumulate significantly in mammalian tissues, further supporting its safety profile .
Q & A
Q. How can researchers optimize the synthetic yield of Ethyl 4-(2,6-dichloro-phenoxy)butanoate?
Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for phenoxy-group incorporation.
- Catalyst use : Base catalysts like K₂CO₃ improve deprotonation of phenolic intermediates, as seen in analogous synthesis protocols .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., ester hydrolysis) while ensuring complete substitution.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials and by-products.
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond angles (e.g., C9–C8–C7 = 122.6°) and confirms intramolecular hydrogen bonds (N–H⋯O) critical for stability .
- NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., δ 5.6 ppm for ester protons; δ 116–128 ppm in ¹³C NMR for aromatic carbons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (observed m/z 475.26 matches theoretical [M+H]⁺) .
Q. How is preliminary biological activity assessed for this compound?
Methodological Answer:
- Insecticidal assays : Follow protocols for fourth-generation insecticides, focusing on LC₅₀ values against target species (e.g., Lepidoptera larvae). Activity correlates with hydrogen-bond-driven conformational stability .
- Selectivity testing : Compare toxicity in non-target organisms (e.g., Daphnia magna) using OECD guidelines to confirm low mammalian toxicity .
Advanced Research Questions
Q. How to resolve contradictions between NMR-derived conformations and X-ray crystallography data?
Methodological Answer:
- Dynamic NMR analysis : Monitor temperature-dependent shifts to detect rotational barriers in the phenoxybutanoate chain, explaining discrepancies between solution-state (NMR) and solid-state (X-ray) conformations .
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric or electronic factors influencing conformation .
Q. What role do intermolecular hydrogen bonds play in the compound’s stability and bioactivity?
Methodological Answer:
- Crystal packing analysis : Intermolecular N–H⋯O (2.8–3.0 Å) and C–H⋯F (2.9 Å) bonds stabilize the lattice, reducing degradation under ambient conditions .
- Hydrogen bond disruption assays : Measure bioactivity loss in polar solvents (e.g., DMSO) to quantify the contribution of H-bond networks to insecticidal efficacy .
Q. How to design impurity profiling strategies for this compound?
Methodological Answer:
- HPLC-MS with reference standards : Use EP-grade impurities (e.g., MM0435.04–MM0435.06) as markers to identify by-products like dihydrochloride derivatives .
- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor degradation pathways via LC-PDA/ELSD to establish stability-indicating methods .
Q. What computational approaches validate crystallographic data for molecular modeling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
